2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate
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Overview
Description
2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE is a complex organic compound featuring a quinoline carboxylate core with nitrophenoxy and chlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Condensation: The reaction of the nitrophenoxy compound with a chlorophenyl derivative under specific conditions to form the desired quinoline carboxylate structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups to the phenyl and quinoline rings.
Scientific Research Applications
2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenoxy and chlorophenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The quinoline carboxylate core plays a crucial role in its overall activity, influencing its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones
- 4-(2-Nitrophenoxy)benzamide derivatives
- 4-(4-Aminophenoxy)phenyl derivatives
Uniqueness
2-[4-(4-NITROPHENOXY)PHENYL]-2-OXOETHYL 2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its quinoline carboxylate core, coupled with nitrophenoxy and chlorophenyl substituents, sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H19ClN2O6 |
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Molecular Weight |
538.9 g/mol |
IUPAC Name |
[2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl] 2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C30H19ClN2O6/c31-21-9-5-19(6-10-21)28-17-26(25-3-1-2-4-27(25)32-28)30(35)38-18-29(34)20-7-13-23(14-8-20)39-24-15-11-22(12-16-24)33(36)37/h1-17H,18H2 |
InChI Key |
KXLBSKZLDUDQFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OCC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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